Bis(2,6-dimethylphenyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(2,6-dimethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O/c1-11-7-5-8-12(2)15(11)17(18)16-13(3)9-6-10-14(16)4/h5-10,17-18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFOGGVYBGIWSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176444 | |
| Record name | 2,2',6,6'-Tetramethylbenzhydryl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22004-65-5 | |
| Record name | α-(2,6-Dimethylphenyl)-2,6-dimethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22004-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',6,6'-Tetramethylbenzhydryl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022004655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',6,6'-Tetramethylbenzhydryl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',6,6'-tetramethylbenzhydryl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanistic Investigations and Reaction Dynamics of Bis 2,6 Dimethylphenyl Methanol and Its Congeners
Detailed Elucidation of Reaction Mechanisms
The reactivity of sterically hindered compounds like bis(2,6-dimethylphenyl)methanol is governed by a complex interplay of electronic and steric factors. Understanding the precise mechanisms of their reactions is crucial for predicting their behavior and designing new synthetic methodologies. This section delves into the mechanistic details of key reaction types relevant to this class of molecules.
Nucleophilic Substitution Processes at Phosphoryl Centers with 2,6-Dimethylphenyl Substituents
Nucleophilic substitution at a phosphoryl (P=O) center is a fundamental reaction in organophosphorus chemistry. The mechanism of these reactions can proceed through either a concerted (SN2-like) pathway involving a single pentacoordinate transition state or a stepwise pathway involving a trigonal bipyramidal pentacoordinate intermediate. sapub.orgsapub.org The presence of bulky substituents, such as the 2,6-dimethylphenyl group, profoundly influences both the reaction rate and the operative mechanism.
The primary effect of the two ortho-methyl groups is severe steric hindrance, which impedes the approach of the nucleophile to the phosphorus reaction center. sapub.org This steric shielding has a more significant impact on reactivity than the electronic effects of the substituents. For instance, studies on the anilinolysis of phosphinic chlorides show that reaction rates are inversely proportional to the size of the ligands on the phosphorus atom, highlighting the dominance of steric hindrance. sapub.org
In the case of bis(2,6-dimethylphenyl) chlorophosphate, the steric bulk prevents the close approach of a nucleophile like aniline. This leads to a transition state with a greater degree of bond breaking (more dissociative) compared to less hindered aryl chlorophosphates. Evidence for this comes from kinetic isotope effect (KIE) studies. The anilinolysis of bis(2,6-dimethylphenyl) chlorophosphate exhibits smaller secondary inverse deuterium (B1214612) kinetic isotope effects (kH/kD = 0.87-0.92) compared to other bis(aryl) chlorophosphates (kH/kD = 0.55-0.98), which is consistent with a looser, more dissociative transition state. sapub.org The mechanism can also shift from concerted to stepwise depending on the nucleophile's basicity. sapub.org
| Substrate | Relative Rate of Anilinolysis | Dominant Factor |
|---|---|---|
| Dimethylphosphinic chloride | High | Steric Hindrance |
| Diethylphosphinic chloride | Moderate | |
| Methylphenylphosphinic chloride | Low | |
| Diphenylphosphinic chloride | Very Low |
Proton-Coupled Electron Transfer (PCET) Pathways in Diaryl Systems
Proton-coupled electron transfer (PCET) is a fundamental process where both an electron and a proton are transferred in a single kinetic step. These reactions can be categorized as concerted, where the electron and proton transfer simultaneously without a stable intermediate, or stepwise, where transfer occurs sequentially. nih.govnih.gov The mechanism is critical in many chemical and biological redox processes. usc.gal
In diaryl systems like this compound, PCET can be initiated photochemically or electrochemically. The specific pathway is influenced by factors such as the thermodynamic driving forces for electron transfer (ΔG⁰ET) and proton transfer (ΔG⁰PT), steric hindrance around the proton transfer site, and isotope substitution. rsc.org For example, in the oxidation of phenols, the presence of sterically hindering groups can increase the reorganization energy required for a concerted mechanism, thereby favoring a stepwise, electron-first pathway. rsc.org
The solvent also plays a crucial role. Studies on the oxidation of ascorbate (B8700270) by the TEMPO radical show that local solvent effects, rather than bulk properties, better explain the reaction kinetics, pointing to the importance of the immediate chemical environment. chemrxiv.org For diaryl systems, the relative orientation of the aryl rings and the accessibility of the hydroxyl proton are key determinants of the PCET mechanism. The bulky 2,6-dimethylphenyl groups would be expected to influence the proton transfer coordinate significantly, potentially favoring pathways that minimize steric clash in the transition state. Computational studies are often employed to dissect these complex interactions and predict the favored mechanistic pathways under different conditions. nih.govnih.gov
Investigation of Solvent Effects on Reaction Kinetics and Mechanisms
The choice of solvent can dramatically alter the rate and even the mechanism of a chemical reaction. chemrxiv.org Solvents influence reactions by stabilizing or destabilizing reactants, transition states, and intermediates through various interactions like polarity, hydrogen bonding, and polarizability. mdpi.comyoutube.com
For reactions involving polar or charged intermediates, such as those in SN1-type substitutions, polar protic solvents are particularly effective at stabilizing the separated charges, thus accelerating the reaction. youtube.com Conversely, SN2 reactions, which involve a charge-dispersed transition state, are often faster in polar aprotic solvents because protic solvents can strongly solvate the nucleophile, lowering its ground-state energy and increasing the activation barrier. youtube.com
| Reaction Type | Effect of Increasing Solvent Polarity | Rationale |
|---|---|---|
| SN1 | Faster Rate | Stabilization of carbocation intermediate. youtube.com |
| SN2 | Slower Rate | Stabilization (solvation) of the nucleophile reactant. youtube.com |
Stereochemical Control and Stereoelectronic Effects in Reactivity
The three-dimensional arrangement of atoms in a molecule and the spatial distribution of its electrons are critical in determining its reactivity. For complex molecules with bulky substituents and potential for chirality, understanding and controlling the stereochemical outcome of reactions is a primary goal of modern organic synthesis.
Impact of Chiral Centers on Reaction Stereoselectivity
The introduction of a chiral center into a reactant or catalyst can profoundly influence the stereochemical course of a reaction, leading to the preferential formation of one stereoisomer over others. This principle, known as asymmetric induction, is the foundation of stereoselective synthesis. numberanalytics.com In systems containing bulky 2,6-dimethylphenyl groups, the steric hindrance itself can be a powerful tool for directing stereochemistry.
When a chiral center is present, the different spatial arrangements of the substituents create diastereomeric transition states when reacting with a prochiral substrate. These transition states have different energies, leading to different rates of formation for the diastereomeric products. For example, in aldol (B89426) reactions of cyclic compounds, the steric demands of the reactants can dictate the preference for the anti or syn diastereomer. researchgate.net
Furthermore, studies on rotationally restricted, sterically hindered systems like chiral 9-arylfluorenes demonstrate how steric hindrance can control the facial selectivity of an attack on a planar intermediate (e.g., a cation or radical). The bulky ortho-substituent can effectively block one face of the molecule, forcing the incoming reagent to attack from the less hindered side, often leading to a high degree of stereochemical control (e.g., inversion of configuration). nih.gov
Diastereoselective and Enantioselective Reaction Design
The design of reactions to selectively produce a single diastereomer or enantiomer is a sophisticated endeavor that often relies on chiral auxiliaries or catalysts. numberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. osi.lv After the reaction, the auxiliary is removed, yielding an enantioenriched product. Ellman's tert-butanesulfinamide is a prominent example used to synthesize chiral amines with high diastereoselectivity. osi.lv
Enantioselective catalysis employs a chiral catalyst to create a chiral environment around the reactants, favoring the formation of one enantiomer. Ligands containing bulky groups like 2,6-dimethylphenyl are common in asymmetric catalysis. The steric bulk helps to create a well-defined and constrained chiral pocket around the metal center, enhancing enantioselectivity. acs.org Noncovalent interactions, such as hydrogen bonding or π-π stacking, between the chiral ligand and a substrate are also crucial for effective stereochemical communication and control. acs.orgmdpi.com For instance, bifunctional catalysts have been designed where a Lewis-acidic metal center activates the electrophile, while a hydrogen-bond-donating group on the ligand simultaneously positions and activates the nucleophile, leading to high enantioselectivity. acs.org
| Reaction | Catalyst/Auxiliary | Key Stereocontrolling Element | Typical Selectivity |
|---|---|---|---|
| Asymmetric Henry Reaction | Chiral Copper-Amidophosphine Complex | Chiral ligand creates an asymmetric environment around the metal center. researchgate.net | Moderate to good enantioselectivity. |
| Asymmetric Synthesis of Amines | N-tert-Butanesulfinyl Chiral Auxiliary | Steric and electronic influence of the chiral sulfinyl group directs nucleophilic addition. osi.lv | High diastereoselectivity. |
| Asymmetric C-H Functionalization | Chiral Dirhodium(II) Catalyst | Sterically demanding chiral ligand controls the trajectory of C-H insertion. acs.org | High diastereoselectivity (>20:1 d.r.) and enantioselectivity (≥90% ee). acs.org |
Photophysical and Photochemical Reactivity Profiles
Comprehensive experimental data detailing the photophysical and photochemical behavior of this compound remains elusive in peer-reviewed literature. While it serves as a key starting material for various photochemically relevant molecules, its intrinsic reactivity upon exposure to light has not been a primary focus of investigation.
Studies on sterically hindered benzhydrols suggest that the introduction of bulky ortho substituents, such as the methyl groups in this compound, can significantly influence their photochemical pathways compared to less hindered analogs. These steric constraints can affect the conformational flexibility of the molecule, influencing the lifetimes and decay pathways of its excited states. However, specific quantitative data such as absorption and emission maxima, fluorescence quantum yields, and excited-state lifetimes for this compound are not documented.
In the absence of direct experimental evidence, the photochemical reactivity of this compound can be broadly considered in the context of other benzhydrol derivatives. Generally, upon UV irradiation, benzhydrols can undergo a variety of photochemical reactions, including C-O bond cleavage to form radicals or dehydration reactions. The significant steric hindrance imposed by the four ortho-methyl groups in this compound would be expected to play a crucial role in the dynamics and outcomes of such potential reactions.
Due to the lack of specific data, the following data tables remain unpopulated.
Photophysical Data for this compound
| Parameter | Value | Solvent |
| Absorption Maximum (λ_abs) | Data not available | |
| Molar Absorptivity (ε) | Data not available | |
| Emission Maximum (λ_em) | Data not available | |
| Fluorescence Quantum Yield (Φ_f) | Data not available | |
| Excited State Lifetime (τ) | Data not available |
Photochemical Reaction Data for this compound
| Reaction Type | Quantum Yield (Φ_r) | Conditions | Products |
| Photolysis | Data not available | Data not available | |
| Photooxidation | Data not available | Data not available | |
| Photoreduction | Data not available | Data not available |
Further dedicated research is required to elucidate the specific photophysical properties and photochemical reaction dynamics of this compound. Such studies would provide valuable insights into the fundamental effects of steric hindrance on the photochemistry of benzhydrol systems.
Sophisticated Spectroscopic and Crystallographic Characterization of Bis 2,6 Dimethylphenyl Methanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive tool for probing the chemical environment of atomic nuclei within a molecule. For Bis(2,6-dimethylphenyl)methanol, NMR provides invaluable insights into its structural connectivity and conformational dynamics in solution.
Multi-Dimensional Solution-State NMR for Structural Assignment
The ¹H NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons, the methyl protons, the carbinol proton (CH-OH), and the hydroxyl proton (OH). Due to the steric hindrance, the rotation of the phenyl rings is likely to be restricted, potentially leading to magnetically non-equivalent aromatic protons and methyl groups. The aromatic region would likely show complex multiplets corresponding to the protons at the 3, 4, and 5 positions of the phenyl rings. The four methyl groups are expected to give rise to one or more sharp singlets. The carbinol proton would appear as a singlet, and the hydroxyl proton's chemical shift and multiplicity would be dependent on the solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for the different carbon environments. Key signals would include those for the carbinol carbon, the quaternary carbons of the phenyl rings to which the methyl and carbinol groups are attached, the other aromatic carbons, and the methyl carbons. The chemical shifts of these carbons provide a detailed map of the electronic environment within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 7.3 (multiplet) | 125.0 - 130.0 |
| Methyl-H | 2.1 - 2.4 (singlet(s)) | 20.0 - 22.0 |
| Carbinol-H | ~5.8 (singlet) | ~76.0 |
| Hydroxyl-H | Variable | - |
| Aromatic-C (ipso, C-OH) | - | ~141.0 |
| Aromatic-C (ipso, C-CH₃) | - | ~137.0 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Dynamic NMR Studies for Conformational Exchange and Rotational Barriers
The steric clash between the ortho-methyl groups in this compound is expected to create a significant barrier to rotation around the C-C bonds connecting the phenyl rings to the central carbinol carbon. This restricted rotation can be studied using dynamic NMR (DNMR) spectroscopy. By monitoring the NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the methyl and aromatic protons.
At low temperatures, the rotation would be slow on the NMR timescale, leading to separate signals for the non-equivalent protons. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal at higher temperatures. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. Theoretical calculations on similar sterically hindered biphenyl (B1667301) systems suggest that these rotational barriers can be substantial. For instance, the rotational barrier in some 2,2',6-trialkylbiphenyls has been calculated to be around 149.4 kJ/mol. uu.nl
Advanced Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopic Analysis
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3600-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with its broadness resulting from hydrogen bonding. The C-H stretching vibrations of the aromatic and methyl groups would appear in the 3100-2850 cm⁻¹ region. Aromatic C=C stretching vibrations are expected to produce several bands in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of the carbinol group would likely be observed in the 1200-1000 cm⁻¹ range. Furthermore, characteristic bands for C-H in-plane and out-of-plane bending vibrations of the substituted benzene (B151609) rings would be present in the fingerprint region (below 1500 cm⁻¹).
Table 2: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (H-bonded) | 3600 - 3200 (broad) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O Stretch | 1200 - 1000 |
| C-H Bending | < 1500 |
Complementary Raman Spectroscopic Investigations
Raman spectroscopy provides complementary information to FT-IR. While O-H and C-O stretching vibrations are typically weaker in Raman spectra, the symmetric vibrations of the aromatic rings and the C-C bonds are often strong and well-defined. The Raman spectrum of this compound would be expected to show a strong band for the symmetric "breathing" mode of the phenyl rings around 1000 cm⁻¹. The C-H stretching vibrations would also be visible. The complementarity of FT-IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of the molecule.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, specifically UV-Vis absorption and fluorescence emission, provides information about the electronic transitions within a molecule.
The UV-Vis absorption spectrum of this compound is expected to arise from π-π* transitions within the phenyl rings. The presence of the methyl and hydroxyl substituents will influence the exact position and intensity of the absorption maxima. Typically, substituted benzenes show a strong absorption band (the E-band) around 200-220 nm and a weaker, more structured band (the B-band) around 250-280 nm. Due to the steric hindrance and potential lack of coplanarity between the two phenyl rings, the conjugation between them might be reduced, which could affect the absorption spectrum compared to a more planar diarylmethanol.
Information on the emission (fluorescence) properties of this compound is not widely available. Generally, aromatic alcohols can exhibit fluorescence, and the emission wavelength would be longer than the absorption wavelength (Stokes shift). The quantum yield of fluorescence would depend on various factors, including the rigidity of the structure and the presence of non-radiative decay pathways.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light primarily promotes electrons from π to π* orbitals. The UV-Vis spectrum is expected to show characteristic absorption bands associated with the substituted benzene rings. Typically, the electronic transitions for such compounds result in absorption maxima (λmax) arising from the π-π* transitions of the aromatic systems. researchgate.net The presence of multiple chromophores (the two dimethylphenyl rings) can lead to complex spectra, with shifts in absorption wavelengths influenced by the substitution pattern and the solvent polarity. researchgate.net
Fluorescence Spectroscopy and Comprehensive Quenching Mechanism Studies
Fluorescence spectroscopy provides insights into the excited state properties of a molecule. While specific fluorescence data for this compound is not extensively documented, studies on related compounds with 2,6-dimethylphenyl substituents offer a clear view of the methodologies employed. For instance, fluorescence quenching experiments are critical for understanding the interaction of a fluorophore with its environment. nih.gov
These studies often involve a quencher, a species that deactivates the excited state of the fluorophore. The mechanism of quenching can be either dynamic (collisional) or static (formation of a non-fluorescent complex). The Stern-Volmer equation is a key tool in this analysis:
I₀ / I = 1 + Kₛᵥ[Q]
where I₀ and I are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, and Kₛᵥ is the Stern-Volmer quenching constant. By analyzing the quenching data, often at different temperatures, and measuring fluorescence lifetimes, the nature of the quenching process can be determined. nih.govnih.gov For example, in dynamic quenching, the quenching rate constant (kq) can be calculated, which provides information on the efficiency of the quenching process upon collision. nih.gov Such studies reveal how accessible the fluorophore is to its surroundings, which can be influenced by the steric bulk of the dimethylphenyl groups. nih.gov
Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) for Chiral Analysis
This compound is a chiral biarylcarbinol, and its stereochemical properties can be investigated in detail using chiroptical techniques like Electronic Circular Dichroism (ECD). ECD measures the differential absorption of left and right circularly polarized light, providing information on the absolute configuration and conformational preferences of chiral molecules in solution.
Theoretical calculations using Density Functional Theory (DFT) are crucial for interpreting the experimental spectra. By calculating the excitation energies and rotatory strengths for each stable conformer, a theoretical spectrum can be generated and compared with the experimental one to assign the absolute configuration.
Table 1: Calculated Properties for Stable Conformers of (2,6-dimethylphenyl)(phenyl)methanol in Ethanol
| Conformer | Population | Excitation Energy (eV) | Rotatory Strength (R, 10⁻⁴⁰ cgs) |
|---|---|---|---|
| M0001 | 0.81 | 5.29 | -0.83 |
| 5.46 | -1.81 | ||
| M0002 | 0.08 | 5.32 | 1.07 |
| 5.46 | -2.40 | ||
| M0003 | 0.11 | 5.30 | -2.56 |
| 5.45 | -1.97 |
High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula. For this compound (C₁₇H₂₀O), the exact mass can be calculated and compared to the experimentally measured value. Any deviation is typically in the range of parts per million (ppm), providing strong evidence for the assigned chemical formula. This technique is often hyphenated with chromatography methods like Gas Chromatography (GC-HRMS) or Liquid Chromatography (LC-HRMS) to analyze complex mixtures and confirm the identity of specific components.
Single Crystal X-ray Diffraction for Definitive Structural Elucidation
The most unambiguous method for determining the three-dimensional structure of a molecule is Single Crystal X-ray Diffraction (SCXRD). This technique provides precise coordinates of each atom in the crystal lattice, allowing for detailed analysis of bond lengths, bond angles, and torsional angles.
Determination of Molecular and Crystal Structures
While a specific crystal structure for this compound is not publicly available, analysis of closely related structures containing 2,6-disubstituted phenyl rings provides significant insight. For instance, crystal structures of compounds with bis(2,6-diisopropylphenyl) or bis(3,4-dimethylphenyl) groups have been reported. researchgate.netiucr.org These structures consistently show that the bulky ortho substituents force the phenyl rings to adopt a non-coplanar, propeller-like conformation to minimize steric strain. This twisting would be a defining feature of this compound's molecular structure. The analysis would yield the unit cell dimensions (a, b, c, α, β, γ) and the space group, which defines the symmetry of the crystal packing.
Analysis of Supramolecular Interactions (Hydrogen Bonding, π-π Stacking)
Beyond the individual molecule, SCXRD reveals how molecules arrange themselves in the solid state through non-covalent interactions. ias.ac.in This study of crystal packing is central to crystal engineering. ias.ac.in For this compound, the hydroxyl (-OH) group is a key functional group for forming hydrogen bonds. It can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or more complex networks of molecules (supramolecular synthons). ias.ac.inbath.ac.uk For example, O-H···O hydrogen bonds are a common and strong interaction that dictates packing in alcohol-containing crystals. researchgate.net
Computational and Theoretical Modeling of Bis 2,6 Dimethylphenyl Methanol Systems
Quantum Chemical Investigations and Electronic Structure Theory
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like Bis(2,6-dimethylphenyl)methanol, these methods can provide invaluable insights into its geometry, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. A DFT study of this compound would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface.
For a sterically crowded molecule like this, DFT calculations would be crucial in quantifying the bond lengths and angles that result from the steric repulsion between the bulky 2,6-dimethylphenyl groups. Key parameters of interest would be the C-O-H bond angle of the methanol (B129727) moiety, the C-C-C bond angle at the central carbon atom, and the dihedral angles describing the orientation of the two phenyl rings relative to each other. It is expected that significant distortions from idealized geometries would be observed to alleviate steric strain.
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include the dipole moment, which would provide insight into the molecule's polarity, and the distribution of electron density, which can reveal regions susceptible to electrophilic or nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound. This table illustrates the type of data that would be generated from a DFT geometry optimization. The values presented are hypothetical and await experimental or computational verification.
| Parameter | Hypothetical Value |
| C-O Bond Length | 1.43 Å |
| O-H Bond Length | 0.96 Å |
| Central C-C (phenyl) Bond Length | 1.55 Å |
| Phenyl Ring C-C Bond Length (avg.) | 1.40 Å |
| C-O-H Bond Angle | 109.5° |
| C-C-C (central) Bond Angle | 115.0° |
| Phenyl Ring Dihedral Angle | 60.0° |
Ab Initio Methods for Energetic and Spectroscopic Predictions
While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can offer a higher level of theory for more precise energetic and spectroscopic predictions. Methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) could be employed to calculate a highly accurate electronic energy for this compound.
These methods would be particularly valuable for predicting spectroscopic properties. For instance, the calculation of vibrational frequencies would allow for a theoretical infrared (IR) spectrum to be generated. This could then be compared with experimental IR spectra to validate the computational model and to aid in the assignment of spectral bands to specific molecular vibrations. Similarly, the prediction of nuclear magnetic resonance (NMR) chemical shifts would provide a powerful tool for structural elucidation in solution.
Molecular Dynamics and Monte Carlo Simulations for Conformational Landscapes
The static picture provided by geometry optimization does not capture the dynamic nature of molecules in solution or at finite temperatures. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques designed to explore the conformational space of a molecule. nih.gov
For this compound, the rotation of the two bulky phenyl groups around the single bonds connecting them to the central carbon atom is expected to be highly restricted. MD simulations would involve solving Newton's equations of motion for the atoms of the molecule over time, providing a trajectory that reveals the accessible conformations and the energy barriers between them. MC simulations, on the other hand, would use random sampling to explore the potential energy surface and identify low-energy conformations.
These simulations would be critical in understanding the flexibility of the molecule and the relative populations of different conformers at a given temperature. The results could reveal whether the molecule exists predominantly in a single, locked conformation or if it can adopt multiple, distinct shapes.
Theoretical Descriptors of Reactivity and Stability
Computational chemistry provides a powerful toolkit for predicting the reactivity and stability of molecules through the analysis of their electronic structure.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive.
For this compound, FMO analysis would predict the sites most susceptible to electrophilic and nucleophilic attack by examining the spatial distribution of the HOMO and LUMO, respectively.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound. This table presents the kind of data that FMO analysis would provide. The values are for illustrative purposes only.
| Orbital | Hypothetical Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 6.0 |
Natural Bond Orbital (NBO) and Charge Transfer Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). mpg.deaps.org This method allows for the quantification of intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.
In the case of this compound, NBO analysis would be used to investigate the nature of the C-O bond and the interactions between the lone pairs on the oxygen atom and the antibonding orbitals of adjacent groups. It would also provide a detailed picture of the charge distribution within the molecule by calculating the natural atomic charges on each atom. This charge transfer analysis would highlight the polar nature of the C-O-H group and how the electron density is distributed across the aromatic rings.
Table 3: Hypothetical Natural Atomic Charges for Selected Atoms in this compound. This table illustrates the output of an NBO charge analysis. The values are hypothetical.
| Atom | Hypothetical Natural Charge (e) |
| Oxygen (O) | -0.75 |
| Carbinol Carbon (C) | +0.20 |
| Carbinol Hydrogen (H) | +0.45 |
| Phenyl Carbon (ipso) | +0.10 |
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) is a powerful tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. An MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, regions of negative potential, susceptible to electrophilic attack, are shown in red, while areas of positive potential, which are prone to nucleophilic attack, are colored blue.
Continuum Solvation Models (e.g., PCM) for Environmental Effects
The properties and behavior of a molecule can be significantly altered by its solvent environment. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computational methods used to approximate the effect of a solvent without explicitly modeling each solvent molecule. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and the study of solvent effects on molecular geometry and spectra.
A computational study of this compound using PCM would involve calculating its energy in the gas phase and in various solvents. The difference in these energies provides the solvation free energy, indicating how favorably the molecule interacts with the solvent. Such a study could provide valuable data on the solubility and stability of this compound in different chemical environments. However, no such data has been published.
Conformational Analysis and its Perturbation on Spectroscopic Signatures
Furthermore, the specific conformation of a molecule affects its interaction with electromagnetic radiation, leading to distinct spectroscopic signatures. For instance, the vibrational frequencies observed in an infrared (IR) spectrum are dependent on the molecular geometry. A detailed conformational analysis of this compound, coupled with theoretical calculations of its vibrational spectra for different conformers, would allow for a deeper understanding of its experimental IR spectrum. To date, such a detailed conformational and spectroscopic study for this compound has not been reported in the scientific literature.
Applications in Advanced Chemical Synthesis, Catalysis, and Materials Science
Role in Asymmetric Synthesis and Chiral Catalysis
Asymmetric synthesis, the process of selectively producing one of a pair of mirror-image molecules (enantiomers), is of paramount importance in the pharmaceutical and fine chemical industries. Bis(2,6-dimethylphenyl)methanol and related structures are instrumental in this field.
While this compound itself is not chiral, its derivatives can be employed as chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into a non-chiral starting material to guide the formation of a specific enantiomer of the product. The bulky 2,6-dimethylphenyl groups provide a well-defined and sterically demanding environment that can influence the direction of an incoming reagent, leading to high levels of stereoselectivity. After the desired transformation, the auxiliary can be removed and often recycled.
The 2,6-dimethylphenyl group is a key component in the design of various chiral ligands. scbt.commdpi.com These ligands coordinate to metal centers to form chiral catalysts, which are highly effective in promoting a wide range of asymmetric reactions. The steric bulk of the 2,6-dimethylphenyl substituents creates a chiral pocket around the metal's active site, which can differentiate between the two enantiotopic faces of a prochiral substrate. scbt.comscispace.com This steric hindrance is a critical design element that influences the enantioselectivity of the catalyzed reaction. scbt.com Many "privileged ligands," which are effective in a broad range of reactions, possess C2 symmetry, a feature that can reduce the number of possible isomeric metal complexes and competing reaction pathways. nih.gov
| Ligand Type | Key Features | Application in Asymmetric Catalysis |
| Chiral Phosphines | Possess phosphorus atoms with three different substituents, making them chiral. Often used in transition metal catalysis. | Employed in asymmetric hydrogenation and other C-C bond-forming reactions. researchgate.netnih.gov |
| Bisoxazolines (BOX) | C2-symmetric ligands readily prepared from amino alcohols. | Versatile ligands for a variety of metal-catalyzed reactions, including allylic substitutions. scispace.comnih.gov |
| Semicorrins | C2-symmetric ligands with a rigid scaffold. | Effective in copper-catalyzed cyclopropanation and cobalt-catalyzed conjugate reduction. scispace.comuwindsor.ca |
| PHOX Ligands | Nonsymmetrical P,N-ligands. | Successful in various metal-catalyzed reactions, often outperforming symmetric ligands. nih.gov |
Catalysts incorporating ligands with 2,6-dimethylphenyl moieties have been successfully applied in numerous enantioselective transformations. These include:
Hydrogenation: The conversion of prochiral ketones and olefins to chiral alcohols and alkanes with high enantiomeric excess. nih.gov
Allylic Alkylation: The substitution of a leaving group on an allylic substrate with a nucleophile, creating a new stereocenter. scispace.com
Cyclopropanation: The formation of a cyclopropane (B1198618) ring from an olefin and a carbene source. uwindsor.ca
Conjugate Reduction: The reduction of α,β-unsaturated carbonyl compounds. uwindsor.ca
C-H Functionalization: The direct conversion of a C-H bond into a C-C or C-X bond with control of stereochemistry. mdpi.com
The success of these reactions often depends on the careful matching of the ligand, metal, and substrate to achieve optimal stereocontrol. chemrxiv.org
Contributions to Advanced Materials and Functional Molecules
The structural motifs found in this compound are also being explored for the development of novel materials with unique electronic and self-assembly properties.
Recent research has focused on the creation of stable organic radicals for use in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). vu.lt Radicals derived from structures related to this compound have been investigated as doublet emitters. vu.lt These materials possess an unpaired electron, leading to a doublet ground state and excited state. researchgate.netchemrxiv.org This allows for potentially 100% internal quantum efficiency in OLEDs, overcoming the limitations of traditional fluorescent and phosphorescent materials. researchgate.netnih.gov
A study on organic doublet radicals demonstrated that materials with a dimethylacridan-based radical exhibited the highest and most balanced electron and hole mobilities. vu.lt The charge-transporting properties are crucial for the efficient operation of photovoltaic devices. vu.lt
| Radical Property | Finding | Implication for Photovoltaics |
| Charge Transport | Bipolar charge transport was observed, with dimethylacridan-based radicals showing high and balanced electron and hole mobilities. vu.lt | Efficient movement of both positive and negative charges is essential for high-performance solar cells. |
| Optical Properties | The radicals exhibit absorption bands in the UV-Vis spectrum, with transitions to multiple excited doublet states. vu.lt | The ability to absorb light is the first step in the photovoltaic process. |
| Stability | The use of stable radical acceptors and appropriate donor units can lead to relatively stable blue doublet emitters. vu.lt | Long-term stability is a key requirement for practical applications of organic electronic materials. |
The principles of molecular self-assembly, where molecules spontaneously organize into well-defined structures, are being used to create complex polymeric architectures. mdpi.comnih.gov The steric and electronic properties of the 2,6-dimethylphenyl group can be exploited to direct the formation of specific supramolecular structures. semanticscholar.org For instance, the self-assembly of amphiphilic block copolymers can be controlled to form micelles and polymersomes, which have applications in drug delivery and materials science. nih.govrsc.org The defined shape and interactions of the constituent molecules, influenced by groups like 2,6-dimethylphenyl, can guide the formation of unique one-dimensional polymer chains and other complex architectures. researchgate.net
Development of Specialized Alcohol and Benzhydrol Derivatives
The synthesis of specialized alcohol and benzhydrol derivatives is a cornerstone of medicinal chemistry and materials science, with benzhydrols serving as crucial intermediates for many pharmaceuticals. cmu.edu The structural backbone of this compound makes it a prime candidate for derivatization into novel compounds where steric hindrance can be strategically employed to influence molecular interactions and reactivity.
The primary route to synthesizing benzhydrol derivatives involves the catalytic hydrogenation of their corresponding benzophenone (B1666685) precursors. cmu.edugoogle.com This method is highly efficient, often achieving conversion rates exceeding 98% with minimal byproducts, making it suitable for large-scale industrial production. google.com The reaction is typically carried out in the presence of a transition metal complex as a catalyst, in an alkaline environment. google.com A variety of solvents can be used, including both protic and aprotic options, such as methanol (B129727), ethanol, isopropanol (B130326), dichloromethane, and toluene. google.com The choice of catalyst, often a nitrogen-phosphine transition metal complex, is critical to the reaction's success. google.com
The table below summarizes typical conditions for the synthesis of benzhydrol derivatives.
| Parameter | Conditions | Source |
| Reaction Type | Catalytic Hydrogenation | cmu.edugoogle.com |
| Precursor | Substituted Benzophenones | cmu.edumdpi.com |
| Catalyst | Transition Metal Complexes (e.g., RuCl2(phosphine)2(1,2-diamine)) | cmu.edugoogle.com |
| Environment | Alkaline (e.g., t-C4H9OK) | cmu.edugoogle.com |
| Solvents | Isopropanol, Methanol, Ethanol, Dichloromethane, Toluene | cmu.edugoogle.com |
| Conversion Rate | >98% | google.com |
The steric bulk offered by the 2,6-dimethylphenyl groups, similar to other sterically demanding moieties, can be exploited in the design of "frustrated Lewis pairs" (FLPs). FLPs are combinations of sterically encumbered Lewis acids and bases that are unable to form a classical adduct. nih.gov This "frustration" allows them to activate small molecules like H2, CO2, and olefins, opening up avenues for metal-free catalysis. nih.govnih.gov The derivatization of this compound could lead to new, highly hindered components for FLP chemistry.
Furthermore, the synthesis of novel benzophenone derivatives, which are the precursors to benzhydrols, is an active area of research. mdpi.com By creating new benzophenones with varied functional groups, a diverse library of benzhydrols with tailored electronic and steric properties can be accessed. mdpi.com This modular approach allows for the fine-tuning of the final alcohol's characteristics for specific applications.
Coordination Chemistry and Ligand-Metal Complex Formation
The bulky 2,6-dimethylphenyl groups of this compound and its derivatives make them intriguing ligands in coordination chemistry. The steric hindrance imposed by these groups significantly influences the coordination number, geometry, and reactivity of the resulting metal complexes. This can lead to the formation of complexes with unusual electronic properties and can provide a specific pocket around the metal center, which is highly desirable in catalysis.
While the direct coordination of this compound itself is less explored, the principles can be understood from related systems with bulky ligands. For instance, ligands such as N,N′-bis(2,6-dimethylphenyl)pentane-2,4-diiminato, which feature the same bulky phenyl groups, have been shown to form stable complexes. nih.gov In a di-zinc complex with this ligand, the bulky groups prevent classical hydrogen bonding, even in the presence of hydroxide (B78521) groups. nih.gov This demonstrates the profound impact of these steric shields on the supramolecular chemistry of the complex.
The coordination of bulky ligands can lead to the formation of various types of metal complexes, including mononuclear, binuclear, and polynuclear structures. nih.gov The final structure is often a result of a delicate balance between the coordinating ability of the metal ion and the steric demands of the ligand. For example, iron(II) has been complexed with bulky bis{3-(3,4-dimethylphenyl)...} ligands to form pseudo-octahedral complexes. nih.gov The bulky nature of the ligands can also be used to create specific catalytic environments, for instance, in cobalt complexes for the hydrogenation of hindered alkenes. nih.gov
The table below presents examples of metal complexes with ligands containing bulky substituted phenyl groups, illustrating key structural features.
| Metal Ion | Ligand Type | Key Structural Feature | Application/Significance | Source |
| Zinc(II) | N,N′-bis(2,6-dimethylphenyl)pentane-2,4-diiminato | Dimeric structure with bridging hydroxides; bulky ligands prevent hydrogen bonding. | Demonstrates the influence of steric bulk on supramolecular interactions. | nih.gov |
| Iron(II) | bis{3-(3,4-dimethylphenyl)-...}triazolato-pyridine | Pseudo-octahedral coordination environment. | Example of a low-spin complex with bulky ligands. | nih.gov |
| Mercury(II) | {2,6-bis[(dimethylamino)methyl]phenyl...} | NCN pincer ligand coordination. | Highlights the formation of organometallic complexes with sterically demanding ligands. | researchgate.net |
| Cobalt(II) | bis(arylimidazol-2-ylidene)pyridine | Pre-catalyst for hydrogenation of sterically hindered alkenes. | Shows the application of bulky ligand-metal complexes in catalysis. | nih.gov |
A particularly promising area is the use of such bulky ligands in the construction of Metal-Organic Frameworks (MOFs). berkeley.edunih.gov MOFs are porous materials with a wide range of applications, including gas storage, separation, and catalysis. rsc.org By incorporating ligands derived from this compound into MOF structures, it may be possible to create frameworks with tailored pore sizes and functionalities. Bio-inspired MOFs, for example, have been designed to mimic the active sites of enzymes for selective oxidation reactions. berkeley.edunih.gov The development of bimetallic MOFs further expands the possibilities, offering synergistic effects and enhanced properties compared to their monometallic counterparts. rsc.org
Design of Chemical Sensors and Inhibition Agents
The unique structural features of this compound and its derivatives make them attractive scaffolds for the design of chemical sensors and inhibition agents. The benzhydrol core is a known pharmacophore, and the bulky, lipophilic dimethylphenyl groups can be used to enhance binding affinity and selectivity.
In the realm of inhibition agents, derivatives of benzhydrol have shown promise. For example, benzhydrol-oxaborole hybrids have been designed and synthesized as inhibitors of Leucyl-tRNA synthetase in Streptococcus pneumoniae, a key target for antimicrobial drugs. nih.gov The design principle involves using the benzhydrol moiety to position functional groups in the active site of the enzyme. nih.gov Similarly, the addition of lipophilic groups to known inhibitors can enhance their potency by improving their ability to cross cell membranes and interact with hydrophobic pockets in the target protein. rsc.org This is particularly relevant for the bulky and lipophilic 2,6-dimethylphenyl groups. While not directly derived from this compound, bis(2,6-dioxopiperazine) derivatives have been identified as potent inhibitors of topoisomerase II, indicating that "bis" structures can be effective in enzyme inhibition. nih.gov
The design of chemical sensors can also benefit from the structural properties of this compound. The development of luminescent MOFs for the detection of specific molecules is a rapidly growing field. bohrium.com These sensors often rely on the principle of "turn-on" fluorescence, where the binding of an analyte to the MOF triggers a fluorescent signal. bohrium.com Ligands derived from this compound could be incorporated into MOFs to create specific binding cavities for target analytes. The bulky nature of the ligands could contribute to the selectivity of the sensor by creating a size- and shape-specific recognition site.
Supramolecular chemistry provides a powerful toolkit for the development of both sensors and controlled-release systems. wikipedia.org The non-covalent interactions that govern supramolecular assembly, such as hydrogen bonding, π-π stacking, and host-guest interactions, can be harnessed to create responsive materials. nih.govbohrium.com The well-defined structure and steric bulk of this compound make it an interesting building block for supramolecular systems. For instance, it could be functionalized to act as a guest molecule in a larger host system, or it could be used to construct a host cavity for the recognition of smaller molecules.
The table below outlines potential applications of this compound derivatives in sensor and inhibitor design.
| Application Area | Design Principle | Relevant Example/Concept | Source |
| Enzyme Inhibition | Benzhydrol scaffold as a pharmacophore. | Benzhydrol-oxaborole hybrids as Leucyl-tRNA synthetase inhibitors. | nih.gov |
| Enzyme Inhibition | Lipophilic groups to enhance potency. | Lipophilic FR900098 analogs as DXR inhibitors. | rsc.org |
| Chemical Sensing | Luminescent Metal-Organic Frameworks (MOFs). | MOFs as selective turn-on fluorescence sensors for tryptophan. | bohrium.com |
| Supramolecular Systems | Host-guest chemistry for molecular recognition. | Use of macrocycles like cyclodextrins and calixarenes in sensing and drug delivery. | wikipedia.orgbohrium.com |
Structure Function Relationships and the Manifestation of Steric Effects
Quantitative and Qualitative Assessment of Steric Hindrance from 2,6-Dimethylphenyl Groups
The steric bulk of a chemical group can be evaluated through both qualitative observations of its influence on reactivity and quantitative metrics derived from experimental or computational data. The 2,6-dimethylphenyl group is recognized as a significant source of steric hindrance due to the presence of two methyl groups in the ortho positions relative to the point of attachment.
Qualitatively, this steric crowding imposes severe restrictions on the geometry around the central methanol (B129727) carbon. The bulky groups shield the hydroxyl (-OH) group and the benzylic proton, hindering their accessibility to reactants. This steric protection is often a deliberate design strategy in chemistry to enhance the stability of reactive species, such as radicals, by preventing unwanted side reactions or dimerization. wikipedia.orgacs.org
Quantitatively, steric hindrance can be assessed using various parameters. While specific values for Bis(2,6-dimethylphenyl)methanol are not always readily available, the steric demand can be understood by comparing it with established systems and methodologies.
Cone Angle: Originally developed by Tolman for phosphine (B1218219) ligands, the cone angle is a common metric to quantify the steric bulk of a ligand. It measures the solid angle occupied by a substituent at a defined distance from a central atom. Groups with ortho-substituents, like the 2,6-dimethylphenyl group, have significantly larger cone angles than their unsubstituted or meta/para-substituted counterparts.
A-Values: These values quantify the steric preference of a substituent in a monosubstituted cyclohexane (B81311) ring by measuring the energy difference between the axial and equatorial conformations. wikipedia.org Bulkier groups have larger A-values, indicating a strong preference for the less crowded equatorial position.
Percent Buried Volume (%VBur): A more modern and precise computational method, %VBur calculates the percentage of the volume of a sphere around a central atom that is occupied by a given substituent. nih.gov This method provides a detailed and quantifiable measure of steric demand. For instance, ortho-substituted boranes exhibit exceptionally high %VBur values, highlighting the significant steric impact of ortho-substitution. nih.gov
The table below offers a comparative view of steric parameters for various substituent groups to contextualize the bulk of the 2,6-dimethylphenyl group.
| Substituent Group | Tolman Cone Angle (°) (for P(substituent)₃) | A-Value (kcal/mol) | General Steric Impact |
| Hydrogen (-H) | ~87 | 0 | Minimal |
| Methyl (-CH₃) | 118 | 1.74 | Moderate |
| Phenyl (-C₆H₅) | 145 | ~3.0 | Significant |
| tert-Butyl (-C(CH₃)₃) | 182 | >4.5 | Very High |
| 2,6-Dimethylphenyl | Not commonly cited for P, but expected to be very large (>190) | Not directly applicable, but high steric demand | Extremely High |
Data is compiled from general chemical principles and comparative sources to illustrate relative steric bulk.
Elucidating Structure-Reactivity and Structure-Activity Correlations
The steric hindrance imposed by the 2,6-dimethylphenyl groups directly governs the reactivity of the central methanol moiety. Steric hindrance is known to slow chemical reactions by physically impeding the approach of reactants. wikipedia.org In the case of this compound, the hydroxyl group is deeply ensconced within a cleft created by the two bulky aromatic rings, making it a poor substrate for reactions that require nucleophilic attack or electrophilic activation at the oxygen atom. For example, esterification or etherification reactions would be expected to proceed very slowly, if at all, under standard conditions.
Despite this reduced reactivity, the compound can be synthesized, for instance, by the reduction of the corresponding ketone, Bis(2,6-dimethylphenyl)methanone, using a small reducing agent like sodium borohydride (B1222165) that can access the carbonyl group. acs.org
Beyond reactivity, the unique structure leads to specific structure-activity correlations, particularly in materials science. Theoretical and experimental studies on related stable radicals derived from this structural motif have revealed interesting optical and electronic properties. acs.org
Optical Properties: Time-dependent density functional theory (TD-DFT) calculations have shown that molecules with this bulky architecture can exhibit unusual photophysical behavior. acs.org For instance, some radical derivatives have been found to violate Kasha's rule, with blue emission originating from higher excited states rather than the lowest excited state. acs.org This is attributed to the specific electronic transitions and molecular orbital configurations dictated by the sterically enforced geometry.
Charge Transport: The molecular structure can also influence charge transport properties. The spatial arrangement of the phenyl rings and the nature of the molecular orbitals can determine whether a material is better suited for electron or hole transport, making it relevant for applications in organic electronics. acs.org
| Structural Feature | Consequence | Resulting Activity/Reactivity |
| Two ortho-methyl groups on each phenyl ring | Extreme steric hindrance around the carbinol center | Reduced reactivity of the hydroxyl group; kinetic stabilization of the molecule and its derivatives (e.g., radicals). acs.org |
| Fixed, bulky molecular architecture | Unique electronic structure and orbital arrangement | Potential for unusual photophysical properties (e.g., emission from higher excited states). acs.org |
| Well-defined molecular packing in the solid state | Governs intermolecular interactions | Influences charge transport properties for potential use in organic electronics. acs.org |
Conformational Dynamics and Their Influence on Molecular Recognition
Conformational dynamics refer to the thermally accessible motions within a molecule, such as bond rotations. In this compound, the most significant conformational aspect is the rotation of the two phenyl rings around their bonds to the central carbon. Due to severe steric clashes between the ortho-methyl groups of one ring and the face of the other, free rotation is highly restricted.
This steric repulsion forces the molecule to adopt a rigid, propeller-like conformation. numberanalytics.com The dihedral angles between the planes of the phenyl rings and the C-C-C plane are significantly distorted from what would be seen in less hindered diarylmethanols. This twisted, non-planar geometry is a direct consequence of minimizing steric strain. numberanalytics.com
This well-defined and rigid conformation has profound implications for molecular recognition. Molecular recognition relies on complementary shapes and chemical interactions between a host and a guest molecule. The rigid, cleft-like structure of this compound makes it a potential candidate for a host molecule or a specialized ligand.
Selective Binding: The fixed shape and size of the cavity near the hydroxyl group could allow for the selective binding of small guest molecules that fit precisely within it.
Ligand Design: In coordination chemistry, using this molecule or its derivatives as ligands can enforce a specific coordination geometry around a metal center. The steric bulk can prevent the coordination of multiple ligands, leading to low-coordinate metal complexes with unique catalytic properties.
Self-Assembly: The defined shape can direct how molecules pack in the solid state or self-assemble in solution. The steric hindrance can influence intermolecular distances and interactions, which is a key factor in designing materials like multilayer films or liquid crystals. nih.govrsc.org The steric bulk of functional groups has been shown to directly impact layering distance and the growth mode in self-assembled films. nih.gov
In essence, the conformational rigidity imposed by the steric hindrance transforms the molecule from a flexible entity into a pre-organized scaffold, a crucial feature for effective and selective molecular recognition.
Future Research Trajectories and Emerging Opportunities
Innovations in Synthetic Methodologies and Scalable Production
The development of innovative and scalable synthetic routes to bis(2,6-dimethylphenyl)methanol and its derivatives is a primary focus of ongoing research. Traditional methods often involve multi-step procedures that can be inefficient and generate significant waste. Future methodologies are expected to emphasize atom economy, catalytic efficiency, and the use of sustainable reagents and solvents.
Furthermore, advancements in flow chemistry are anticipated to play a crucial role in the scalable production of this compound. Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety compared to traditional batch processes. The integration of in-line purification techniques within flow systems could further streamline the manufacturing process.
Discovery of Novel Catalytic Transformations
The unique steric and electronic properties of this compound and its derivatives make them attractive candidates for ligands in catalysis. The bulky 2,6-dimethylphenyl groups can create a specific chiral environment around a metal center, enabling highly selective catalytic transformations.
Future research will likely focus on the design and synthesis of novel ligands derived from this compound for a variety of catalytic applications. These could include asymmetric hydrogenation, cross-coupling reactions, and C-H activation. The ability to fine-tune the steric and electronic properties of the ligand by modifying the this compound backbone will be critical in optimizing catalyst performance for specific reactions.
An area of particular interest is the development of frustrated Lewis pairs (FLPs) incorporating sterically hindered moieties derived from this compound. These FLPs, which consist of a bulky Lewis acid and a bulky Lewis base that are sterically prevented from forming a classical adduct, can activate small molecules like H₂, CO₂, and olefins, opening up new avenues for catalysis.
Synergistic Integration of Experimental and Computational Approaches
The combination of experimental studies and computational modeling is becoming an indispensable tool in modern chemical research. This synergistic approach is expected to accelerate the discovery and optimization of processes involving this compound.
Computational methods, such as density functional theory (DFT), can be used to predict the structures and energies of reactants, transition states, and products, providing valuable insights into reaction mechanisms. This information can guide the design of new experiments, catalysts, and reaction conditions. For example, computational screening of virtual libraries of ligands derived from this compound can identify promising candidates for a specific catalytic transformation before they are synthesized and tested in the laboratory.
Experimental validation of computational predictions is crucial for refining theoretical models and ensuring their accuracy. This iterative cycle of prediction and experimentation will be a powerful driver of innovation in the field.
Exploration of New Derivatizations and Multifunctional Materials
The derivatization of this compound offers a pathway to a wide range of new molecules and materials with tailored properties. Future research will explore the introduction of various functional groups onto the aromatic rings or the hydroxyl group to create multifunctional materials.
For instance, the incorporation of polymerizable groups could lead to the development of new polymers with high thermal stability and specific optical or electronic properties. The synthesis of novel, high-density diacetylene monomers through the addition of pentafluorosulfur bromide to diacetylene and subsequent dehydrobromination highlights a strategy that could be conceptually applied to create new monomers from functionalized this compound.
Furthermore, the introduction of chromophores or fluorophores could result in the creation of novel sensors or imaging agents. The synthesis of unsymmetrical porphyrazines with annulated functional rings demonstrates a synthetic strategy for creating complex, functional macrocycles that could be adapted for derivatives of this compound.
Expanding Applications in Supramolecular Chemistry and Nanotechnology
The sterically demanding nature of the bis(2,6-dimethylphenyl)methyl group makes it an intriguing building block for supramolecular chemistry and nanotechnology. The controlled self-assembly of molecules containing this moiety can lead to the formation of well-defined nanostructures, such as capsules, tubes, and sheets.
Future research will likely focus on exploiting the non-covalent interactions of this compound derivatives to construct complex supramolecular architectures. These structures could find applications in areas such as drug delivery, molecular recognition, and catalysis.
In nanotechnology, the use of this compound-based ligands to stabilize and functionalize nanoparticles is a promising area of investigation. The bulky ligands can prevent nanoparticle aggregation and provide a means to tune their surface properties for specific applications, such as in catalysis or biomedical imaging. The synthesis and characterization of a lutetium dialkyl complex supported by a multidentate ligand, and its subsequent transformation, provides an example of how bulky ligands can be used to create and stabilize reactive metal complexes, a principle applicable to nanoparticle functionalization. researchgate.net
Q & A
Basic Questions
Q. What are the optimal synthetic routes for Bis(2,6-dimethylphenyl)methanol, and how can transition metal catalysts improve yield?
- Methodology : The compound can be synthesized via multi-step reactions involving Schiff base intermediates. describes a copper(II)-catalyzed method using methanol as a solvent under Schlenk conditions, yielding 75% after reflux. Palladium(II) complexes, as in , may enhance regioselectivity in alkoxycarbonylation reactions. Optimize ligand-to-metal ratios (e.g., 1:1 for CuBr₂) and reaction times (24–72 hours) to minimize by-products like 4a/4b .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- GC/MS : Analyze volatile derivatives (e.g., silylated or acetylated forms) using a Grob mixture column (RT: 11.74, AI: 1106) for isomer separation, as demonstrated for 2,6-dimethylphenol derivatives in .
- NMR : Compare H and C spectra with structurally analogous compounds like 2,6-dimethylphenylthiourea ( ), noting chemical shifts for hydroxyl (-OH) and aromatic protons.
- X-ray crystallography : Use SHELXL ( ) for refinement of crystal structures, particularly for resolving steric effects from ortho-methyl groups .
Q. How should researchers address stability issues during storage of this compound?
- Methodology : Store under inert gas (N₂/Ar) in amber glassware to prevent oxidation. Monitor degradation via periodic HPLC analysis (C18 column, methanol/water mobile phase). recommends compliance with EPA HPV guidelines for methanol derivatives, emphasizing pH-neutral conditions to avoid esterification .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
- Methodology : Apply the B3LYP hybrid functional ( ) with 6-311++G(d,p) basis sets to calculate HOMO-LUMO gaps and charge distribution. Compare with experimental UV-Vis spectra (e.g., λmax in methanol). For correlation energy, integrate the Colle-Salvetti formula ( ) to refine exchange-correlation potentials, achieving <2.4 kcal/mol deviation in thermochemical data .
Q. What strategies resolve contradictions between crystallographic and spectroscopic data for this compound?
- Methodology : Use OLEX2 ( ) to model disorder in ortho-methyl groups, refining anisotropic displacement parameters. Cross-validate with H NOESY to confirm spatial proximity of methyl protons. For discrepancies in hydroxyl peak multiplicity, consider hydrogen bonding patterns via IR (νO-H ~3200 cm⁻¹) .
Q. What is the mechanistic role of this compound in palladium-catalyzed alkoxycarbonylation?
- Methodology : Study the catalytic cycle using in situ XAFS to monitor Pd(II) coordination geometry. identifies the bis(2,6-dimethylphenyl)butane-2,3-diimine palladium complex as a key intermediate. Conduct kinetic isotope effects (KIE) experiments with deuterated methanol to probe rate-determining steps (e.g., CO insertion vs. reductive elimination) .
Q. How do substituent effects influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Synthesize derivatives with electron-withdrawing (e.g., -CF₃) or donating (-OMe) groups at the para position. Compare turnover frequencies (TOF) in Suzuki-Miyaura reactions using Ni(Ac)₂ ( ). DFT-based Fukui indices can predict nucleophilic/electrophilic sites .
Data Contradiction Analysis
Q. How to interpret conflicting NMR data for derivatives of this compound?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
